molecular formula C18H29NO5 B11951992 16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane

16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane

Cat. No.: B11951992
M. Wt: 339.4 g/mol
InChI Key: JAQUNKKEAWDWIA-UHFFFAOYSA-N
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Description

16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is a macrocyclic compound with the molecular formula C18H29NO5. It is a member of the crown ether family, which are known for their ability to form stable complexes with various cations. This compound is particularly interesting due to its unique structure, which includes a phenyl group and multiple oxygen atoms, allowing it to interact with a variety of chemical species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane typically involves the cyclization of linear precursors under specific conditions. One common method includes the reaction of a phenyl-substituted diol with a nitrogen-containing compound in the presence of a strong acid catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The phenyl group and other substituents can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted carboxylic acids, while reduction could produce phenyl-substituted alcohols.

Scientific Research Applications

16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential to interact with biological molecules and its ability to form complexes with metal ions.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to encapsulate various drugs.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane involves its ability to form stable complexes with cations. The multiple oxygen atoms in the compound can coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This property makes it useful in catalysis and as a ligand in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1-Aza-18-crown-6
  • 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane
  • 4-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)benzaldehyde
  • 2,3-Bis-(2-chlorophenyl)-1,4,7,10,13-pentaoxa-cyclopentadecane

Uniqueness

What sets 16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane apart from these similar compounds is its phenyl group, which adds a unique dimension to its chemical properties and potential applications. The phenyl group can participate in π-π interactions, making the compound useful in a broader range of chemical and biological contexts.

Properties

Molecular Formula

C18H29NO5

Molecular Weight

339.4 g/mol

IUPAC Name

16-phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane

InChI

InChI=1S/C18H29NO5/c1-2-4-18(5-3-1)19-6-8-20-10-12-22-14-16-24-17-15-23-13-11-21-9-7-19/h1-5H,6-17H2

InChI Key

JAQUNKKEAWDWIA-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCCOCCOCCN1C2=CC=CC=C2

solubility

>50.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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